molecular formula C28H20FNO4 B4610825 (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one

(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B4610825
M. Wt: 453.5 g/mol
InChI Key: VMPUPNFTHXSZNB-BUVRLJJBSA-N
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Description

(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20FNO4/c1-32-26-16-18(15-24-28(31)34-27(30-24)20-10-12-22(29)13-11-20)9-14-25(26)33-17-21-7-4-6-19-5-2-3-8-23(19)21/h2-16H,17H2,1H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPUPNFTHXSZNB-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Starting Materials: 4-fluorobenzaldehyde, 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, and an appropriate oxazole precursor.

    Reaction Conditions: The reaction may be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxazole N-oxides.

    Reduction: Reduction reactions could lead to the formation of corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, oxazole derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one would depend on its specific biological target. Generally, oxazole derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
  • (4E)-2-(4-bromophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one

Uniqueness

The presence of the fluorine atom in (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one may impart unique electronic properties, potentially enhancing its biological activity or stability compared to its chloro or bromo analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one

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